molecular formula C₁₀H₈BrNO₄ B1141785 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole CAS No. 37162-74-6

5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole

Cat. No. B1141785
CAS RN: 37162-74-6
M. Wt: 286.08
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole (BNP) is an organic compound with a wide range of possible applications in the fields of chemistry, biology, and medicine. BNP is a heterocyclic aromatic compound, which consists of a benzene ring with a bromo substituent and a nitro group on the 6th position. BNP has been studied extensively for its potential use in a variety of applications, including synthesis of other compounds, drug discovery, and the development of new materials.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole involves the reaction of 5-Bromo-1,3-benzodioxole with 2-nitropropene in the presence of a base.

Starting Materials
5-Bromo-1,3-benzodioxole, 2-nitropropene, Base (e.g. sodium hydroxide)

Reaction
Add 5-Bromo-1,3-benzodioxole to a reaction flask, Add 2-nitropropene to the reaction flask, Add base to the reaction flask, Heat the reaction mixture to a suitable temperature and stir for a specific time period, Cool the reaction mixture and extract the product using a suitable solvent, Purify the product using column chromatography or recrystallization

Mechanism Of Action

The mechanism of action of 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole is not yet fully understood. It is believed that 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole acts as an inhibitor of certain enzymes, which can affect the biochemical and physiological processes of cells and organisms. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has also been found to interact with certain proteins, which may affect the activity of these proteins and their downstream effects.

Biochemical And Physiological Effects

5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has been found to have a variety of biochemical and physiological effects. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has been found to inhibit certain enzymes, which can affect the biochemical and physiological processes of cells and organisms. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has also been found to interact with certain proteins, which may affect the activity of these proteins and their downstream effects. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has also been found to affect the expression of certain genes, which can lead to changes in the behavior of cells and organisms.

Advantages And Limitations For Lab Experiments

5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has several advantages and limitations for laboratory experiments. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole is relatively easy to synthesize, and it is stable and non-toxic, which makes it suitable for use in a variety of laboratory experiments. However, 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole is not water-soluble, which can limit its use in certain experiments. Additionally, the mechanism of action of 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole is not yet fully understood, which can limit its use in certain experiments.

Future Directions

The potential applications of 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole are vast, and there are many potential future directions for research. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole could be further studied for its potential use in drug discovery and development, as well as in the development of new materials. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole could also be studied further to better understand its mechanism of action and biochemical and physiological effects. Additionally, 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole could be studied for its potential use in the synthesis of other compounds and in the study of biochemical and physiological processes.

Scientific Research Applications

5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has been studied extensively for its potential use in a variety of scientific research applications. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has been used in the synthesis of other compounds, including drugs, and as a potential tool for drug discovery and development. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has also been studied for its potential use in the development of new materials, as well as in the study of biochemical and physiological processes.

properties

CAS RN

37162-74-6

Product Name

5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole

Molecular Formula

C₁₀H₈BrNO₄

Molecular Weight

286.08

synonyms

NSC 257439

Origin of Product

United States

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